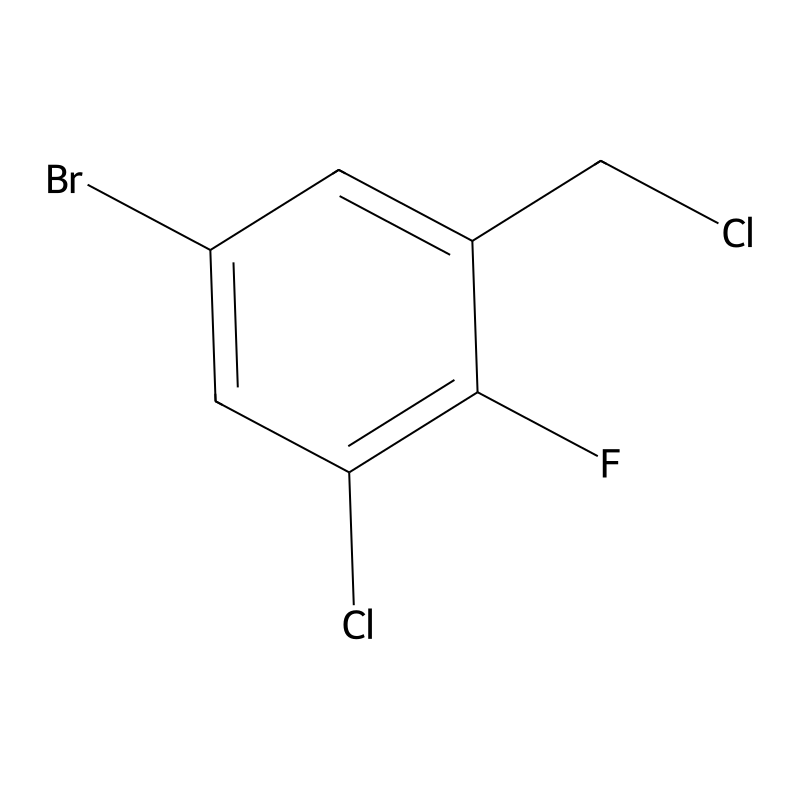

5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Currently Available Information:

Limited information exists regarding the specific scientific research applications of 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene.

5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene is an organohalogen compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. Its molecular formula is C7H5BrClF. This compound is notable for its unique combination of halogen substituents, which influences its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

- Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.

- Oxidation Reactions: The compound can undergo oxidation to yield corresponding benzoic acid derivatives.

- Reduction Reactions: It can be reduced to form less halogenated or fully saturated derivatives, enhancing its utility in synthetic pathways.

The presence of electron-withdrawing halogens increases the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack, which is advantageous for various synthetic transformations.

The synthesis of 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene can be achieved through several methodologies:

- Bromination of 2-Fluorotoluene: This initial step involves the use of bromine in the presence of a catalyst (such as iron) to yield 1-bromo-2-fluorotoluene.

- Chloromethylation: The resulting brominated compound is then subjected to chloromethylation using formaldehyde and hydrochloric acid, leading to the formation of 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene.

These methods can be adapted for industrial production using continuous flow reactors to enhance efficiency and yield.

5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene has several applications:

- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

- Material Science: The compound is utilized in producing advanced materials like polymers and liquid crystals.

- Biochemical Research: It acts as a probe in biochemical assays for studying enzyme activities and protein interactions.

Its versatile reactivity makes it a valuable compound for researchers in various scientific fields.

Interaction studies involving 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene primarily focus on its reactivity with biological molecules. Investigations into how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic applications or toxicological effects. Additionally, studies may assess its environmental behavior concerning persistence and degradation pathways.

Several compounds share structural similarities with 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene. Notable comparisons include:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Bromo-2-fluorobenzene | Lacks chloromethyl group | Less reactive due to absence of chloromethyl group |

| 1-Chloro-3-(bromomethyl)-2-fluorobenzene | Reversed positions of bromine and chlorine | Different reactivity patterns due to halogen positioning |

| 1-Bromo-3-(methyl)-2-fluorobenzene | Contains a methyl group instead of chloromethyl | Affects chemical behavior compared to chloromethyl variant |

Uniqueness: The unique combination of both bromine and chlorine atoms in 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene provides distinct reactivity profiles. This dual halogenation allows for versatile synthetic applications, making it particularly valuable in organic synthesis and industrial processes.

The study of halogenated aromatic compounds dates to the mid-19th century, coinciding with August Kekulé’s seminal proposal of the benzene ring structure in 1865. Early investigations focused on simple monohalogenated derivatives like chlorobenzene, which were synthesized via electrophilic aromatic substitution using Lewis acid catalysts such as aluminum chloride. These foundational studies revealed the directional effects of halogens on subsequent ring substitutions, laying the groundwork for more complex polyhalogenated systems.

By the early 20th century, the industrial demand for dyes, pharmaceuticals, and pesticides drove the synthesis of polychlorinated and polybrominated benzenes. For instance, hexachlorobenzene emerged as a fungicide and intermediate in dye production, while dichlorobenzenes found use as solvents and disinfectants. The development of regioselective halogenation techniques, such as directed ortho-metalation, enabled precise control over substitution patterns, facilitating the synthesis of derivatives with three or more halogens.

A pivotal advancement came with the recognition of halogenated aromatics as precursors to cross-coupling reactions in the late 20th century. The ability to replace halogens with carbon-carbon bonds via Suzuki-Miyaura or Buchwald-Hartwig couplings transformed these compounds into indispensable building blocks for complex molecular architectures.

Position of 5-Bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene in Modern Synthetic Chemistry

Structural and Electronic Features

The compound 5-bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene features a benzene ring substituted with bromine (position 5), chlorine (position 1), fluorine (position 2), and a chloromethyl group (position 3). This arrangement creates a unique electronic profile:

- Electron-withdrawing effects: Fluorine’s strong inductive effect deactivates the ring, directing electrophiles to specific positions.

- Steric and electronic diversity: The chloromethyl group introduces both steric bulk and potential for further functionalization via nucleophilic substitution.

| Position | Substituent | Electronic Effect | Reactivity Implications |

|---|---|---|---|

| 1 | Chlorine | Moderate deactivation | Meta-directing |

| 2 | Fluorine | Strong deactivation | Para-directing |

| 3 | Chloromethyl | Steric hindrance | Site for alkylation or oxidation |

| 5 | Bromine | Weak deactivation | Susceptible to cross-coupling |

Synthetic Methodologies

The synthesis of this compound relies on sequential halogenation and functionalization steps:

- Directed ortho-Metalation: A magnesium amide base selectively deprotonates the ring adjacent to a directing group (e.g., fluorine), enabling precise bromination or chlorination.

- Chloromethylation: Friedel-Crafts alkylation introduces the chloromethyl group under controlled conditions to avoid over-alkylation.

- Halogen Exchange: Fluorine is introduced via Balz-Schiemann or halogen exchange reactions, leveraging the volatility of hydrogen fluoride.

Recent patents describe optimized routes using aprotic solvents like tetrahydrofuran and polar co-solvents to enhance reaction yields and regioselectivity. For example, a 2023 study achieved 85% yield by employing a magnesium amide base in tetrahydrofuran at −78°C, followed by quenching with a chlorinating agent.

Research Significance and Applications Overview

Pharmaceutical Intermediates

The compound’s multiple halogen substituents make it a versatile precursor for active pharmaceutical ingredients (APIs). For instance:

- The bromine at position 5 participates in Suzuki couplings to attach aryl groups, a key step in kinase inhibitor synthesis.

- The chloromethyl group undergoes nucleophilic substitution with amines to form secondary amines or quaternary ammonium salts, common motifs in anticancer agents.

Agrochemical Development

In agrochemistry, polyhalogenated benzenes serve as intermediates for herbicides and fungicides. The fluorine atom in 5-bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene enhances lipid solubility, improving membrane penetration in plant pathogens. Recent work has explored its use in synthesizing strobilurin analogs, a class of broad-spectrum fungicides.

Materials Science

The compound’s stability and functional groups enable its incorporation into polymers and liquid crystals. For example, the chloromethyl group can polymerize via radical initiation, forming chlorinated polystyrene derivatives with flame-retardant properties.

Chloromethylation Approaches for Functionalized Halobenzenes

Blanc Chloromethylation Mechanism Considerations

The Blanc chloromethylation reaction represents a fundamental approach for introducing chloromethyl groups into aromatic systems, particularly relevant for the synthesis of 5-bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene [4] [8]. The reaction mechanism involves the electrophilic attack of activated formaldehyde on aromatic rings in the presence of hydrogen chloride and Lewis acid catalysts [4]. Under acidic conditions with zinc chloride catalyst, formaldehyde carbonyl becomes protonated, significantly enhancing the electrophilicity of the carbon center [8] [19].

The mechanistic pathway proceeds through initial coordination of zinc chloride with formaldehyde, followed by protonation under acidic conditions [19]. The activated aldehyde then undergoes attack by aromatic pi-electrons, generating a sigma complex intermediate [4]. Subsequent rearomatization occurs through proton loss, forming a benzyl alcohol intermediate that rapidly converts to the corresponding chloromethyl derivative under the reaction conditions [8] [4].

Alternative electrophilic species may participate in the chloromethylation process, including chloromethyloxonium cations and chlorocarbenium cations formed in the presence of zinc chloride [4]. These species demonstrate reactivity toward moderately deactivated substrates that typically remain inert under conventional Friedel-Crafts conditions, including acetophenone and para-chloronitrobenzene [4]. Enhanced reaction conditions using chloromethyl methyl ether in concentrated sulfuric acid provide improved results for deactivated aromatic substrates [4].

Lewis Acid Catalysis in Chloromethylation Reactions

Lewis acid catalysis plays a crucial role in chloromethylation reactions, with zinc chloride demonstrating exceptional efficiency in promoting these transformations [39] [37]. Systematic studies reveal that zinc iodide catalysis at five mole percent loading facilitates chloromethylation of various aromatic substrates at temperatures between 5-10°C [39]. The catalytic system demonstrates broad substrate tolerance, achieving yields ranging from 75-95% across different aromatic compounds [39].

Table 1: Chloromethylation Reaction Conditions and Yields

| Entry | Substrate | Lewis Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzene | Zinc chloride (5 mol%) | 5-10 | 0.5 | 76 |

| 2 | Toluene | Zinc chloride (5 mol%) | 5-10 | 2.0 | 78 |

| 3 | Ethylbenzene | Zinc chloride (5 mol%) | 5-10 | 1.0 | 87 |

| 4 | Isopropylbenzene | Zinc chloride (5 mol%) | 5-10 | 1.0 | 85 |

| 5 | tert-Butylbenzene | Zinc chloride (5 mol%) | 5-10 | 1.0 | 86 |

| 6 | 3,5-Dimethylphenol (protected) | Zinc chloride (5 mol%) | 5-10 | 0.5 | 95 |

The reaction proceeds through para-selective substitution for various aromatic hydrocarbons, demonstrating high regioselectivity [39]. Biphenyl substrates undergo mono-chloromethylation with good yields, while protected phenolic derivatives achieve nearly quantitative conversion [39]. Novel catalytic systems incorporating sulfuric acid, acetic acid, zinc chloride, and polyethylene glycol-800 in aqueous media enable chloromethylation under phase transfer catalysis conditions [5].

Regioselectivity in Polyfunctionalized Aromatic Systems

Regioselectivity in chloromethylation reactions of polyfunctionalized aromatic systems depends significantly on the electronic and steric effects of existing substituents [18] [22]. Computational prediction methods utilizing quantum mechanical calculations demonstrate 96% accuracy in predicting regioselectivity outcomes for electrophilic aromatic substitution reactions [18]. The RegioSQM method identifies nucleophilic centers through protonation analysis of aromatic carbon-hydrogen bonds, correlating lowest free energies with most reactive positions [18].

Electronic effects dominate regioselectivity in polyfunctionalized systems, with electron-donating groups directing electrophilic attack to ortho and para positions [20]. Electron-withdrawing groups, including halogens, exhibit inductive withdrawal effects that influence both reactivity and regioselectivity patterns [20]. Fluorine substituents demonstrate particularly strong electronic effects due to their high electronegativity, affecting chloromethylation regioselectivity in fluorinated aromatic systems [22].

Protecting group strategies enable remote regiocontrol in electrophilic aromatic substitution reactions [22]. Tetrafluoropyridyl phenol-protecting groups facilitate substitution patterns that deviate from classical regioselectivity rules through sequential protection and deprotection protocols [22]. These approaches provide access to substitution patterns otherwise difficult to achieve through direct electrophilic substitution methods [22].

Halogenation Strategies for Substituted Benzenes

Sequential Halogenation Techniques

Sequential halogenation represents a strategic approach for constructing polyhalogenated aromatic systems relevant to 5-bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene synthesis [10] [11]. The methodology involves iterative cycles of halogenation and cross-coupling reactions to introduce multiple halogen substituents with defined regioselectivity [10]. Computational analyses using highest occupied molecular orbital calculations and carbon-13 nuclear magnetic resonance chemical shift predictions guide halogenation selectivity assessment [10].

Table 2: Comparison of Halogenation Selectivity

| Halogen | Primary C-H Selectivity | Secondary C-H Selectivity Factor | Activation Energy Difference (kcal/mol) | Mechanism Type |

|---|---|---|---|---|

| Chlorine | Lower selectivity | 3.6:1 | ~1 | Early transition state |

| Bromine | Higher selectivity | 97:1 | ~3 | Late transition state |

Sequential nucleophilic aromatic substitution reactions provide complementary approaches for halogen introduction [11] [16]. Building blocks such as 4,5-difluoro-1,2-dinitrobenzene undergo sequential functionalization through nucleophilic displacement reactions [11]. The methodology enables formation of complex heterocyclic systems including benzodioxin and phenoxathiine derivatives [11].

Stepwise multiple halogenation strategies incorporate quantum mechanical analyses for predicting regioselectivity outcomes [10]. The approach utilizes highest occupied molecular orbital energy distributions and calculated carbon-13 nuclear magnetic resonance chemical shifts to assess reactive positions [10]. Electronic effects of cyano and amine substituents influence bromination regioselectivity, with positions showing minimal highest occupied molecular orbital distribution demonstrating reduced reactivity [10].

Selective Bromination of Chlorinated Benzene Derivatives

Selective bromination of chlorinated benzene derivatives requires careful consideration of electronic and steric factors influencing halogenation selectivity [13] [40]. Bromination reactions demonstrate significantly higher selectivity compared to chlorination, with secondary carbon-hydrogen bond selectivity factors reaching 97:1 versus 3.6:1 for chlorination [13]. The enhanced selectivity results from differences in transition state structures, with bromination exhibiting late transition states that amplify selectivity differences [13].

Mechanistic studies reveal that bromination selectivity originates from larger activation energy differences between competing reaction pathways [13]. The Hammond postulate explains this phenomenon, where late transition states in bromination resemble products more closely than reactants, leading to greater selectivity amplification [13]. Chlorination exhibits early transition states that resemble reactants, resulting in reduced selectivity due to similar activation energies [13].

Aromatic halogenation reactions with aqueous bromine demonstrate faster kinetics compared to chlorination [40]. Bromination reactions of phenolic substrates proceed with higher haloacetic acid substitution efficiency than corresponding chlorination reactions [40]. Electronic properties of aromatic substrates significantly influence reaction rates, with electron-donating functional groups enhancing reactivity compared to electron-withdrawing substituents [40].

Industrial halogenation methods for chlorinated benzene derivatives often employ controlled temperature conditions to optimize selectivity [17]. Benzene halogenation with bromine in the presence of iron or aluminum bromide catalysts proceeds at room temperature with high efficiency [17]. The catalyst systems activate molecular bromine through Lewis acid coordination, generating more electrophilic species for aromatic substitution [17].

Alternative Synthetic Routes

Cross-Coupling Approaches

Cross-coupling methodologies provide versatile alternatives for constructing complex halogenated aromatic systems including 5-bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene [23] [29]. Palladium-catalyzed Suzuki-Miyaura reactions enable carbon-carbon bond formation between organoboron reagents and aryl halides under mild conditions [29] [25]. The reaction mechanism involves oxidative addition of palladium to aryl halides, followed by transmetalation with organoboron species and reductive elimination to form biaryl products [29].

Table 3: Cross-coupling Reaction Types and Applications

| Reaction Type | Coupling Partners | Catalyst System | Base | Temperature Range (°C) |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl halides + Boronic acids/esters | Palladium(triphenylphosphine)₄, Palladium(dppf)dichloride | Potassium carbonate, Cesium carbonate | 25-80 |

| Buchwald-Hartwig | Aryl halides + Amines | Palladium(acetate)₂/cBRIDP | Lithium tert-butoxide, Cesium carbonate | 25-100 |

| Sonogashira | Aryl halides + Terminal acetylenes | Palladium chloride/X-Phos | Triethylamine, Copper iodide co-catalyst | 25-60 |

Suzuki-Miyaura protocols for polyhalogenated substrates require specialized catalyst systems to achieve exhaustive alkylation [25]. Optimized conditions using bis(di-tert-butylphosphino)ferrocene palladium chloride with lithium tert-butoxide enable controlled alkylation of dichloropyridines [25]. The methodology tolerates various functional groups including unsaturation, ethereal linkages, and acetals while minimizing beta-hydride elimination processes [25].

Buchwald-Hartwig amination reactions facilitate carbon-nitrogen bond formation between aryl halides and amines [26]. The palladium-catalyzed process involves oxidative addition, amine coordination with base assistance, and reductive elimination steps [26]. Ligand design strategies focus on optimizing steric and electronic properties to enhance reactivity and selectivity for different substrate combinations [26].

Sonogashira coupling reactions enable carbon-carbon bond formation between aryl halides and terminal acetylenes [33]. The reaction typically requires copper co-catalysis but can be optimized to minimize homocoupling side reactions [33]. Atmospheric conditions and careful catalyst selection reduce Hay coupling products to approximately 2% while maintaining high cross-coupling yields [33].

Metal-Catalyzed Transformations

Metal-catalyzed transformations offer sophisticated approaches for functionalizing halogenated aromatic systems through carbon-hydrogen activation and other mechanisms [30] [24]. Palladium-catalyzed carbon-hydrogen functionalization reactions utilize directing groups to achieve regioselective transformations [30]. The methodology enables installation of carbon-oxygen, carbon-halogen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds with high selectivity [30].

Table 4: Metal-Catalyzed Transformations of Haloarenes

| Transformation Type | Metal Catalyst | Substrate Scope | Selectivity | Typical Yields (%) |

|---|---|---|---|---|

| C-H Activation/Arylation | Palladium(acetate)₂ | 2-Phenylpyridines | ortho-Selective | 60-90 |

| Direct Arylation | Palladium(acetate)₂/Silver oxide | Simple arenes with aryl bromides | Position-dependent | 50-85 |

| Site-selective Cross-coupling | Palladium complexes | Polyhalogenated arenes | Site-selective | 70-95 |

| Halogen Exchange | Cobalt(III) halide metal-organic frameworks | Electron-deficient aryl bromides | Nucleophilic substitution | 65-85 |

Ligand-directed carbon-hydrogen functionalization strategies enable selective bond formation at specific positions [30]. Coordinating ligands bind to metal centers and deliver catalysts to proximal carbon-hydrogen bonds, achieving regioselective functionalization [30]. The approach demonstrates compatibility with ambient air and moisture conditions, enhancing practical applicability [30].

Direct arylation reactions utilize synergistic catalysis combining silver and palladium systems [36]. Silver complexes facilitate carbon-hydrogen bond cleavage while palladium catalysts enable biaryl product formation through transmetalation and reductive elimination [36]. The methodology enables arylation of simple arenes with aryl bromides using minimal excess of aromatic substrates [36].

Site-selective cross-coupling of polyhalogenated arenes addresses challenges associated with similar halogen reactivity [14]. Strategies include electronic control, steric control, directing group control, ligand control, and additive/solvent control approaches [14]. These methodologies enable selective functionalization of specific halogen positions while preserving others for subsequent transformations [14].

Influence of Multiple Halogens on Reaction Kinetics

The presence of multiple halogen substituents in 5-bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene creates a complex electronic environment that significantly influences nucleophilic aromatic substitution reaction kinetics. Multiple electron-withdrawing halogen substituents work synergistically to activate the aromatic ring toward nucleophilic attack [1] [2]. The fluorine atom at position 2 exerts the strongest electron-withdrawing inductive effect due to its high electronegativity (3.98), while the bromine at position 5 and chlorine at position 1 provide additional activation through their moderate inductive effects [3] [4].

The cumulative effect of multiple halogens results in enhanced reaction rates compared to monohalogenated benzene derivatives [5] [6]. Research demonstrates that the rate-determining step in nucleophilic aromatic substitution reactions involving polyhalogenated substrates is typically the nucleophilic addition step, where the aromatic system must accommodate the incoming nucleophile while temporarily losing aromaticity [7] [8]. The presence of three halogen substituents in the target compound significantly lowers the energy barrier for this process by stabilizing the developing negative charge in the transition state.

Kinetic studies reveal that fluorine substituents exhibit the highest activating effect in nucleophilic aromatic substitution reactions, despite being the poorest leaving group [4] [9]. This apparent contradiction arises because the rate-determining step is nucleophilic addition rather than halide departure. The strong inductive effect of fluorine (σ_I = +0.52) dramatically increases the electrophilic character of the aromatic carbon atoms, facilitating nucleophilic attack [3] [10].

Meisenheimer Complex Formation Studies

Meisenheimer complexes represent crucial anionic intermediates in the addition-elimination mechanism of nucleophilic aromatic substitution [7] [11]. In 5-bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene, the formation and stability of these intermediates are governed by the collective electron-withdrawing effects of the multiple halogen substituents.

The stability of Meisenheimer complexes increases dramatically with the number and strength of electron-withdrawing groups [11] [12]. Recent computational studies indicate that polyhalogenated systems like the target compound can stabilize Meisenheimer intermediates sufficiently to make them detectable or even isolable under certain conditions [12] [13]. The presence of fluorine, bromine, and chlorine substituents provides multiple sites for negative charge delocalization through both inductive and mesomeric effects.

Spectroscopic evidence for Meisenheimer complex formation has been obtained through nuclear magnetic resonance studies and UV-visible spectroscopy [11] [14]. These complexes typically exhibit characteristic spectral features, including significant downfield shifts in carbon-13 nuclear magnetic resonance spectra for the carbon bearing the nucleophile, and intense absorption bands in the visible region due to charge-transfer transitions [14].

Recent mechanistic investigations suggest that the boundary between stepwise and concerted mechanisms in nucleophilic aromatic substitution depends critically on the electron affinity of the aromatic substrate [15] [13]. For highly activated systems containing multiple electron-withdrawing groups, stepwise mechanisms proceeding through discrete Meisenheimer intermediates are favored, while less activated systems may proceed through concerted pathways [13] [16].

Concerted Nucleophilic Aromatic Substitution Pathways with Multi-Halogenated Substrates

Contemporary mechanistic studies have revealed that many nucleophilic aromatic substitution reactions previously thought to proceed through stepwise mechanisms actually follow concerted pathways [15] [13] [17]. However, multi-halogenated substrates like 5-bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene represent exceptions to this trend due to their high electron affinity.

The electron affinity parameter serves as a reliable descriptor for predicting whether a given aryl halide will favor concerted or stepwise mechanisms [15] [13]. Compounds with electron affinities exceeding approximately 1.0 electron volts typically favor stepwise mechanisms with discrete Meisenheimer intermediates, while those with lower electron affinities tend to undergo concerted substitution [13] [18].

Carbon-13 kinetic isotope effect studies have provided definitive evidence for distinguishing between concerted and stepwise mechanisms [17]. In concerted reactions, significant primary kinetic isotope effects are observed at the carbon bearing the leaving group, while stepwise mechanisms show minimal isotope effects at this position due to the reversible nature of the addition step [17].

Computational investigations using density functional theory methods have mapped the potential energy surfaces for nucleophilic aromatic substitution reactions of polyhalogenated substrates [13] [19]. These studies reveal that highly activated systems exhibit deep energy wells corresponding to stable Meisenheimer intermediates, confirming the stepwise nature of these reactions.

Benzyne Intermediates in Transformation Reactions

Formation of Arynes from Polyhalogenated Precursors

Benzyne intermediates can be generated from polyhalogenated precursors through elimination-addition mechanisms under strongly basic conditions [20] [21]. For 5-bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene, the potential for benzyne formation exists when subjected to powerful nucleophiles such as alkali metal amides in liquid ammonia.

The elimination-addition mechanism requires the presence of hydrogen atoms adjacent to halogen substituents [20] [22]. In the target compound, hydrogen atoms are present at positions that could potentially participate in benzyne formation, though the multiple halogen substituents significantly influence the regioselectivity of this process [23].

Contemporary methods for aryne generation have evolved to include milder conditions using silylaryl triflates and fluoride sources [24] [25]. These Kobayashi precursors allow benzyne generation under much milder conditions than traditional elimination-addition approaches, expanding the scope of reactions that can be performed with these highly reactive intermediates [26].

The formation of arynes from polyhalogenated precursors typically requires careful consideration of the directing effects of existing substituents [23] [24]. Electron-withdrawing groups like halogens can influence both the site of hydrogen abstraction and the subsequent positioning of the formal triple bond in the resulting aryne intermediate.

Regioselectivity in Benzyne-Mediated Reactions

Regioselectivity in benzyne-mediated reactions depends on both the substitution pattern of the precursor and the nature of the trapping nucleophile [20] [22]. For polyhalogenated systems, the electronic effects of multiple halogen substituents create asymmetric aryne intermediates with distinct electrophilic sites.

Computational studies have provided insights into the electronic structure and reactivity patterns of substituted arynes [23] [24]. These investigations reveal that halogen substituents significantly influence the lowest unoccupied molecular orbital energies and shapes, affecting both the reactivity and regioselectivity of nucleophilic addition reactions.

Experimental studies on halogen-substituted arynes demonstrate that nucleophiles preferentially add to the more electrophilic carbon of the triple bond [26] [24]. This regioselectivity can be predicted based on the relative electron-withdrawing effects of the substituents and their positions relative to the aryne bond.

Trapping reactions of polyhalogenated arynes with various nucleophiles have been systematically investigated [26] [24]. These studies reveal that the presence of multiple electron-withdrawing groups enhances the electrophilic character of the aryne, leading to increased reactivity toward nucleophiles while maintaining predictable regioselectivity patterns.

Chloromethyl Group Transformations

Nucleophilic Displacement Reactions

The chloromethyl substituent in 5-bromo-1-chloro-3-(chloromethyl)-2-fluorobenzene represents a highly reactive electrophilic center capable of undergoing substitution reactions through bimolecular nucleophilic substitution mechanisms [27] [28]. The benzylic position of the chloromethyl group enhances its reactivity due to the stabilization provided by the aromatic ring system.

Nucleophilic displacement at the chloromethyl position proceeds through a classical bimolecular nucleophilic substitution mechanism with backside attack by the nucleophile [27] [29]. Common nucleophiles that react efficiently with chloromethyl groups include alkoxides, thiolates, amines, and cyanide ion, leading to the formation of ethers, thioethers, amines, and nitriles respectively [30] [31].

The rate of nucleophilic substitution at chloromethyl positions is significantly enhanced by the electron-withdrawing effects of the halogen substituents on the aromatic ring [30] [31]. These substituents increase the electrophilic character of the chloromethyl carbon through inductive effects, facilitating nucleophilic attack and accelerating the displacement reaction.

Reaction conditions for chloromethyl substitutions typically involve polar aprotic solvents and elevated temperatures to enhance nucleophile reactivity and substrate solubility [30] [31]. Phase-transfer catalysis has proven particularly effective for reactions involving ionic nucleophiles, allowing efficient transformations under mild conditions.

Reduction Pathways

Reduction of the chloromethyl group to a methyl substituent can be accomplished through various chemical methods, including metal hydride reagents and catalytic hydrogenation [32] [33]. The choice of reduction method depends on the desired selectivity and the compatibility with other functional groups present in the molecule.

Electrochemical reduction studies of polyhalogenated chloromethyl compounds reveal a stepwise process involving multiple electron transfers [32] [33]. These investigations demonstrate that reduction occurs through a concerted electron transfer-bond breaking mechanism, with the carbon-chlorine bond cleavage being the rate-determining step.

Catalytic reduction methods using palladium or other transition metal catalysts offer selective approaches for converting chloromethyl groups to methyl substituents [34] [35]. These methods are particularly valuable when selective reduction is required in the presence of other reducible functional groups.

The reduction potential of chloromethyl groups is significantly influenced by the electronic environment created by aromatic substituents [32] [33]. Electron-withdrawing groups like halogens make the chloromethyl carbon more electrophilic, facilitating reduction through both chemical and electrochemical pathways.

Cross-Coupling Applications

Cross-coupling reactions involving chloromethyl-substituted aromatics have emerged as powerful tools for carbon-carbon bond formation [36] [37] [38]. The chloromethyl group can participate in various palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, though special conditions are often required due to the potential for catalyst poisoning by the chloride leaving group.

Suzuki-Miyaura coupling reactions of chloromethyl-substituted aromatics require careful optimization of catalyst and ligand systems to achieve efficient cross-coupling [36] [39]. Recent developments in ligand design have produced catalytic systems capable of coupling challenging substrates containing chloromethyl groups with high efficiency.

Heck coupling reactions can be performed with chloromethyl-substituted aromatics to introduce vinyl substituents [36] [40]. These reactions typically require elevated temperatures and specialized catalyst systems designed to tolerate the presence of the reactive chloromethyl functionality.

XLogP3

Dates

Explore Compound Types